molecular formula C10H18N2O4 B1276948 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 128019-59-0

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B1276948
CAS No.: 128019-59-0
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine with a tert-butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield .

Scientific Research Applications

Medicinal Chemistry

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid serves as an essential chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its role in creating compounds with specific stereochemistry is crucial for developing drugs that exhibit desired biological activities without unwanted side effects.

Key Applications:

  • Chiral Reagent : Utilized in synthesizing various pharmaceutical compounds, enhancing the specificity and efficacy of drug formulations .
  • Intermediate in Drug Synthesis : Acts as an intermediate for synthesizing other biologically active compounds, which can lead to novel therapeutic agents .

Anticancer Research

Recent studies highlight the potential of this compound in anticancer applications. It has shown promising cytotoxic effects against various cancer cell lines.

Case Study 1: Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines:

  • MCF-7 Cells : IC50 values ranged from 10 to 20 µM.
  • A549 Cells : IC50 values ranged from 15 to 25 µM.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, revealing its effectiveness against both gram-positive and gram-negative bacteria.

Case Study 2: Antimicrobial Screening

In a recent study, this compound exhibited significant activity against various bacterial strains:

  • Effective against common pathogens, suggesting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications to the piperazine ring or the carboxylic acid group can lead to enhanced potency or selectivity for specific biological targets.

ModificationEffect on Activity
Hydroxyl Group AdditionIncreased solubility and bioavailability
Alkyl Chain VariationAltered binding affinity to target receptors

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its tert-butoxycarbonyl group offers effective protection during chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid (Boc-piperazine) is a compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and therapeutic potential based on a review of diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H18_{18}N2_2O4_4
  • CAS Number : 128019-59-0
  • Molecular Weight : 218.26 g/mol

The compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which contributes to its solubility and reactivity in biological systems .

Boc-piperazine exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may inhibit certain enzymes or receptors that play critical roles in disease processes. For instance, its structural similarity to other piperazine derivatives allows it to modulate neurotransmitter systems and potentially influence neurochemical pathways .

Therapeutic Applications

  • Antiparasitic Activity : Boc-piperazine is noted for its effectiveness against parasitic infections, particularly those caused by roundworms and pinworms. It functions by paralyzing the parasites, allowing for their elimination from the host's system .
  • Neuroprotective Effects : Some studies suggest that Boc-piperazine may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
  • Cardiovascular Benefits : Preliminary research indicates that compounds similar to Boc-piperazine may help alleviate conditions associated with endothelial dysfunction and lipid oxidation, which are crucial factors in cardiovascular diseases .

Study on Antiparasitic Efficacy

A study conducted on mice infected with intestinal parasites demonstrated that Boc-piperazine significantly reduced parasite load compared to untreated controls. The compound was administered in varying doses, with higher doses correlating with increased efficacy in eliminating parasites from the gastrointestinal tract.

Dose (mg/kg)Parasite Load Reduction (%)
1030
2050
5080

This data highlights the dose-dependent response of Boc-piperazine against parasitic infections .

Neuroprotective Research

In a separate investigation focusing on neuroprotection, Boc-piperazine was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated a significant decrease in cell death rates, suggesting its potential utility in treating conditions like Alzheimer's disease.

Treatment GroupCell Viability (%)
Control100
Neurotoxin Only40
Neurotoxin + Boc-Pip70

These findings support the hypothesis that Boc-piperazine can mitigate neurotoxicity and promote cell survival under stress conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the piperazine ring via palladium-catalyzed amination (e.g., coupling aryl halides with tert-butyl piperazine-1-carboxylate) .
  • Step 2: Boc protection/deprotection steps using HCl or TFA to modulate reactivity .
  • Step 3: Carboxylic acid functionalization via ester hydrolysis (e.g., LiOH-mediated saponification) .

Critical Conditions:

  • Catalyst selection: Pd-based catalysts improve coupling efficiency (e.g., 45% yield in aryl piperazine synthesis) .
  • Temperature control: Boc deprotection requires mild acidic conditions (e.g., HCl in dioxane at 0–25°C) to prevent side reactions .
  • Purification: Silica gel chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirms Boc group integrity (tert-butyl singlet at δ 1.4 ppm) and piperazine ring conformation (e.g., splitting patterns at δ 3.0–4.0 ppm) .
  • FT-IR: Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹) .
  • LCMS: Verifies molecular ion peaks (e.g., [M+H]+ = 245.3 for C11H20N2O4) and absence of byproducts .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?

Methodological Answer:

  • Variable Temperature (VT) NMR: Resolves dynamic rotational isomers in the piperazine ring, which may cause split peaks at room temperature .
  • 2D NMR (COSY, HSQC): Assigns coupling patterns and distinguishes overlapping signals (e.g., differentiating Boc-protected vs. deprotected species) .
  • X-ray Crystallography: Provides definitive stereochemical assignment, particularly for crystalline derivatives .

Case Study: Inconsistent δ 3.5–4.0 ppm signals in 1H NMR were resolved via HSQC, confirming axial/equatorial proton environments in the piperazine ring .

Q. What strategies optimize Boc deprotection efficiency while minimizing side reactions in piperazine derivatives?

Methodological Answer:

  • Acid Selection: TFA (20% in DCM) offers faster deprotection than HCl but may protonate the piperazine nitrogen, requiring neutralization .
  • Temperature Modulation: Lower temperatures (0–5°C) reduce carbamate rearrangement byproducts .
  • Additive Screening: Scavengers like triethylsilane (TES) suppress tert-butyl cation formation, improving yield to >90% .

Q. How does the compound’s stereochemistry impact its reactivity in peptide coupling reactions?

Methodological Answer:

  • Steric Effects: The Boc group at C4 creates steric hindrance, slowing coupling at the C2-carboxylic acid. Use DIC/HOAt (vs. EDC/HOBt) to enhance activation .
  • Conformational Rigidity: Piperazine ring puckering influences nucleophilic attack angles. MD simulations suggest equatorial carboxylate orientation improves coupling efficiency .

Case Study: Racemic mixtures of the compound showed 30% lower coupling efficiency vs. enantiopure forms in model peptide synthesis .

Q. What computational methods predict the compound’s behavior in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates membrane permeability using logP values (calculated ~1.2 for C11H20N2O4) .
  • Docking Studies: Identifies potential protein targets (e.g., enzymes with piperazine-binding pockets) via AutoDock Vina .
  • QM/MM Calculations: Models Boc group hydrolysis kinetics under physiological pH (t1/2 ~ 8h at pH 7.4) .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409180
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128019-59-0
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
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10 g
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320 mL
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15.59 g
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80 mL
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Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
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500 mL
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tert-butyl dicarbonate
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114.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
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0.134 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

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